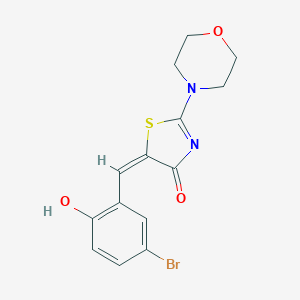![molecular formula C17H13N3O2 B493005 2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline](/img/structure/B493005.png)
2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-alkynylbenzaldehyde hydrazone with dimethyl acetylenedicarboxylate (DMAD) in the presence of an iodine catalyst . This reaction proceeds through the formation of an iodinated azo-ylide dipole, which undergoes [3+2]-cycloaddition to form the desired isoquinoline derivative.
Industrial Production Methods
Industrial production of isoquinoline derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or iridium can facilitate the cyclization and coupling reactions necessary for the synthesis of these compounds . Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce environmental impact and improve efficiency .
化学反应分析
Types of Reactions
2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro-substituted isoquinolines, while reduction can produce amino-substituted derivatives .
科学研究应用
2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline involves its interaction with specific molecular targets. For instance, isoquinoline derivatives are known to inhibit enzymes by binding to their active sites, thereby blocking substrate access . Additionally, these compounds can induce apoptosis in cancer cells by disrupting cellular signaling pathways and promoting cell cycle arrest .
相似化合物的比较
Similar Compounds
Imidazo[1,5-a]quinoxalines: These compounds share a similar fused ring structure and exhibit a wide range of biological activities, including anticancer and anticonvulsant properties.
Isoquinoline Alkaloids: Natural products like berberine and papaverine, which have diverse therapeutic applications.
Uniqueness
2-{3-nitrophenyl}-5,10-dihydroimidazo[1,2-b]isoquinoline is unique due to its specific substitution pattern and the presence of a nitrophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for exploring new therapeutic avenues and developing novel pharmaceuticals .
属性
分子式 |
C17H13N3O2 |
|---|---|
分子量 |
291.3g/mol |
IUPAC 名称 |
2-(3-nitrophenyl)-5,10-dihydroimidazo[1,2-b]isoquinoline |
InChI |
InChI=1S/C17H13N3O2/c21-20(22)15-7-3-6-13(8-15)16-11-19-10-14-5-2-1-4-12(14)9-17(19)18-16/h1-8,11H,9-10H2 |
InChI 键 |
LBRLJERWEFMOLH-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2CN3C1=NC(=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
规范 SMILES |
C1C2=CC=CC=C2CN3C1=NC(=C3)C4=CC(=CC=C4)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Phenyl-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B492922.png)
![5-[(2-Methyl-4-pyrrolidin-1-ylphenyl)methylidene]-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B492923.png)
![(5E)-5-{3-bromo-4-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B492925.png)
![2-Butyl-2-methyl-5-[4-(1-pyrrolidinyl)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B492926.png)
![(10E)-10-(3,5-dichloro-2-hydroxybenzylidene)-7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492928.png)
![(5E)-5-{[5-(3,4-dichlorophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B492931.png)
![7-(4-ethoxyphenyl)-10-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492932.png)
![(10Z)-10-[2-(benzyloxy)benzylidene]-7-(2,4-dichlorophenyl)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492933.png)
![7-(2,4-dichlorophenyl)-10-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-5,7-dihydro-6H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-9(10H)-one](/img/structure/B492937.png)
![2-(4-morpholinyl)-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B492938.png)
![(5E)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B492939.png)


![2-{4-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenoxy}-N-phenylacetamide](/img/structure/B492943.png)
